molecular formula C19H25N3O4 B2720334 Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate CAS No. 1384681-74-6

Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate

Cat. No.: B2720334
CAS No.: 1384681-74-6
M. Wt: 359.426
InChI Key: OAMJIOMEWQZMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a cyano group, a tert-butyl ester, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

    Acylation with Phenoxyacetyl Group: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride in the presence of a base like triethylamine.

    Esterification with Tert-butyl Group: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the cyano and ester groups.

    Substitution: Substituted derivatives with different functional groups replacing the cyano or ester groups.

Scientific Research Applications

Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the piperazine ring. The phenoxyacetyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-cyano-4-[2-(4-methylphenoxy)acetyl]piperazine-1-carboxylate: Similar structure with a different position of the methyl group on the phenoxy ring.

    Tert-butyl 3-cyano-4-[2-(2-methylphenoxy)acetyl]piperazine-1-carboxylate: Similar structure with the methyl group in the ortho position.

Uniqueness

Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-14-6-5-7-16(10-14)25-13-17(23)22-9-8-21(12-15(22)11-20)18(24)26-19(2,3)4/h5-7,10,15H,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJIOMEWQZMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.